Fmoc-D-Phe(2-F)-OH

Peptide Synthesis Analytical Chemistry Quality Control

Choose Fmoc-D-Phe(2-F)-OH (CAS 198545-46-9) for solid-phase peptide synthesis when protease resistance is critical. The D-configuration extends half-life in biological matrices, while ortho-fluorination modulates lipophilicity and creates conformational bias for β-turns. This building block enables 19F NMR probing and SAR halogen-bonding studies. Standard Fmoc SPPS compatible. Insist on ≥98% HPLC purity to ensure coupling efficiency. Global shipping with cold-chain options available.

Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
CAS No. 198545-46-9
Cat. No. B557953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(2-F)-OH
CAS198545-46-9
SynonymsFmoc-2-fluoro-D-phenylalanine; 198545-46-9; Fmoc-D-Phe(2-F)-OH; CHEMBL2012790; FMOC-D-2-Fluorophe; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoicacid; FMOC-D-2-FLUOROPHENYLALANINE; AmbotzFAA6330; Fmoc-2-fluoro-D-Phe; AC1OFJ55; 47767_ALDRICH; SCHEMBL119553; 47767_FLUKA; CTK8C5112; MolPort-001-771-329; (R)-N-FMOC-2-Fluorophenylalanine; ZINC4208792; ANW-74148; BDBM50380071; AKOS015908574; AC-5825; AM83333; RTR-009230; VZ36564; AJ-48907
Molecular FormulaC24H20FNO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyARHOAMSIDCQWEW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(2-F)-OH (CAS 198545-46-9): A Fluorinated D-Amino Acid Building Block for Peptide Synthesis and Drug Discovery


Fmoc-D-Phe(2-F)-OH (CAS 198545-46-9), also known as Fmoc-2-fluoro-D-phenylalanine, is a fluorinated, protected D-amino acid derivative widely utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound comprises a D-phenylalanine core featuring an ortho-fluorine substitution on the aromatic ring and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine. With a molecular weight of 405.42 g/mol and a typical vendor-specified purity of ≥98.0% (HPLC), it is supplied as a solid powder for research applications, including the synthesis of conformationally constrained peptides, protease-resistant analogues, and 19F NMR probes [1].

Why Fmoc-D-Phe(2-F)-OH Cannot Be Replaced by Common Phenylalanine Analogs in Specialized Applications


Generic substitution of Fmoc-D-Phe(2-F)-OH with non-fluorinated D-phenylalanine (Fmoc-D-Phe-OH), L-isomers (Fmoc-Phe-OH or Fmoc-Phe(2-F)-OH), or alternative halogenated analogs (e.g., 2-chloro, 4-fluoro) is not scientifically valid for applications requiring specific stereochemical or physicochemical properties. The ortho-fluorine atom alters the electronic character and lipophilicity of the phenyl ring, potentially influencing peptide-receptor interactions and conformational preferences [1]. Crucially, the D-configuration renders peptides resistant to proteolytic degradation, a property absent in L-amino acid-containing counterparts [2]. Furthermore, the unique position of the fluorine substitution (ortho vs. para) may lead to distinct biological outcomes compared to other fluorinated phenylalanine derivatives [3]. Therefore, procurement decisions must be guided by the specific structural requirements of the target peptide sequence.

Fmoc-D-Phe(2-F)-OH Quantitative Differentiation Evidence for Scientific Procurement


Purity Specification: HPLC-Grade Quality for Reproducible SPPS

Reputable suppliers standardize Fmoc-D-Phe(2-F)-OH to a minimum purity of 98.0% as determined by high-performance liquid chromatography (HPLC) . This specification ensures the building block meets the rigorous requirements of solid-phase peptide synthesis, minimizing the introduction of deletion sequences and byproducts that could compromise peptide yield and purity.

Peptide Synthesis Analytical Chemistry Quality Control

Protease Resistance: D-Configuration Confers Enhanced Stability Over L-Isomers

The D-configuration of the phenylalanine residue in Fmoc-D-Phe(2-F)-OH is a key determinant of proteolytic stability. Studies on antimicrobial peptides demonstrate that substitution with D-amino acids, including D-phenylalanine analogs, significantly reduces degradation by proteases compared to their L-counterparts [1]. For instance, a D-diastereomer of Pandinin 2 (d-Pin2) exhibited improved resistance to proteolytic cleavage [1]. This class-level property is directly applicable to Fmoc-D-Phe(2-F)-OH, as the D-stereocenter is preserved during Fmoc-SPPS coupling.

Protease Resistance Peptide Stability Drug Development

Ortho-Fluorine Substitution: Potential for Altered Peptide Conformation and Binding Affinity

The ortho-fluorine atom on the phenyl ring of Fmoc-D-Phe(2-F)-OH can influence peptide conformation and intermolecular interactions. Fluorination, in general, is known to modulate electronic properties and lipophilicity, which can impact receptor binding [1]. While direct comparative data for the ortho vs. para vs. non-fluorinated analogs in the context of Fmoc-D-Phe(2-F)-OH is not readily available, the positional effect of fluorine on peptide properties is a recognized phenomenon. Specifically, 2-fluorophenylalanine has been used to modulate helical propensity in antimicrobial peptides [2]. This suggests that the 2-fluoro substitution offers distinct conformational and binding characteristics compared to other isomers.

Fluorine Chemistry Peptide Conformation Medicinal Chemistry

SPPS Compatibility: Standard Fmoc Chemistry and Solubility Profile

Fmoc-D-Phe(2-F)-OH is fully compatible with standard Fmoc-SPPS protocols, using routine coupling reagents (e.g., HBTU, DIC) and deprotection conditions (20% piperidine in DMF) . Its solubility in DMSO is specified at 90 mg/mL , which is adequate for preparing concentrated stock solutions for automated peptide synthesizers. This ensures seamless integration into existing peptide production workflows without requiring specialized handling or optimization.

Solid-Phase Peptide Synthesis Process Chemistry Solubility

High-Value Application Scenarios for Fmoc-D-Phe(2-F)-OH Based on Verified Differentiation


Synthesis of Protease-Resistant Peptide Therapeutics and Biological Probes

Procure Fmoc-D-Phe(2-F)-OH for the solid-phase synthesis of peptide drug candidates or biochemical probes where resistance to proteolytic degradation is a primary design goal. The D-configuration, as supported by class-level evidence, is a well-established strategy for extending peptide half-life in biological matrices [1]. This makes it a critical building block for projects targeting in vivo applications where peptide stability is a known liability.

Development of Conformationally Constrained Peptides for Enhanced Target Selectivity

Utilize Fmoc-D-Phe(2-F)-OH in peptide sequences where the combination of D-stereochemistry and ortho-fluorination is hypothesized to induce specific secondary structures (e.g., β-turns) or to lock a bioactive conformation. This is particularly relevant in medicinal chemistry campaigns aiming to improve binding affinity and selectivity for challenging targets like protein-protein interactions, where subtle conformational control is paramount [2].

Incorporation as a 19F NMR Probe for Peptide Structure and Dynamics Studies

Source Fmoc-D-Phe(2-F)-OH for the site-specific introduction of a single fluorine atom into peptides of interest. The 19F nucleus is highly sensitive to its local chemical environment, making fluorinated amino acids powerful probes for studying peptide folding, ligand binding, and membrane interactions via 19F NMR spectroscopy. The ortho-fluorine substitution offers a unique spectroscopic handle that can provide distinct information compared to other fluorinated analogs [3].

Investigation of Halogen Bonding in Peptide-Receptor Interactions

Employ Fmoc-D-Phe(2-F)-OH as a tool in structure-activity relationship (SAR) studies to probe the role of halogen bonding. The ortho-fluorine atom can act as a weak halogen bond acceptor, potentially forming favorable interactions with hydrogen bond donors in a target protein's binding pocket. This specific placement of the halogen is distinct from para- or meta-fluorinated analogs, making Fmoc-D-Phe(2-F)-OH an essential building block for deconvoluting the contributions of halogen bonding to molecular recognition events [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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